Diethylphenylphosphine

Beschreibung

Diethylphenylphosphine, an organophosphorus compound, has emerged as a subject of considerable interest within the scientific community. Its unique structural and electronic properties position it as a valuable tool in various chemical transformations. This article provides a focused examination of this compound, detailing its scientific context, the reasons for its academic investigation, and the primary domains of its research application.

Structure

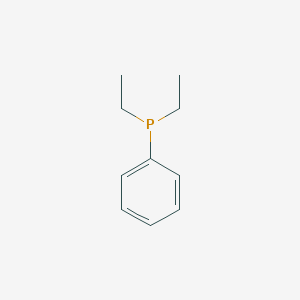

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTCZSBUROAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166891 | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-53-4 | |

| Record name | Diethylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Diethylphenylphosphine

Established Synthetic Pathways for Diethylphenylphosphine

The most established and widely utilized method for synthesizing this compound is the Grignard reaction. nih.govbyjus.com This classical organometallic reaction involves the nucleophilic substitution of a halogen on a phosphorus precursor with an organomagnesium halide (Grignard reagent). uw.edu.plwikipedia.org

Typically, the synthesis starts with a halophosphine, such as dichlorophenylphosphine (B166023) (C₆H₅PCl₂). This precursor is reacted with an ethyl-containing Grignard reagent, like ethylmagnesium bromide (C₂H₅MgBr) or ethylmagnesium chloride (C₂H₅MgCl). nih.govgoogle.com The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., dry nitrogen) to prevent the oxidation of the phosphine (B1218219) product and the decomposition of the Grignard reagent. byjus.comumich.edu

The general procedure involves equipping a three-necked, round-bottomed flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. umich.edu The Grignard reagent is added dropwise to a solution of dichlorophenylphosphine, often at a controlled temperature. nih.gov Following the reaction, the mixture is typically hydrolyzed, and the product is extracted and purified, commonly by distillation under reduced pressure. umich.educhemicalbook.com The use of approximately 2.5 equivalents of the Grignard reagent has been reported to produce moderate to good yields of the desired dialkylated product. nih.gov

A detailed example of this preparation is reported in Inorganic Syntheses, where this compound is prepared from dichlorophenylphosphine and ethylmagnesium bromide in diethyl ether, yielding the final product after hydrolysis and distillation. umich.edu

Table 1: Examples of Classical Grignard Synthesis of Arylalkyl Phosphines This table illustrates the general utility of the Grignard approach for synthesizing various phosphines, including the this compound derivative.

| Starting Phosphine | Grignard Reagent | Product | Yield (%) | Reference |

| Dichlorophenylphosphine | Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 | nih.gov |

| Dichlorophenylphosphine | Phenylmagnesium bromide | Diphenyl(phenyl)phosphine (Triphenylphosphine) | 76 | nih.gov |

| Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine (B73815) | 86 | nih.gov |

| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 75 | nih.gov |

Note: The table showcases the versatility of the Grignard method. While not all examples are for this compound, they demonstrate the common synthetic strategy.

Despite its widespread use, the traditional Grignard synthesis of this compound presents several challenges:

Air and Moisture Sensitivity: Tertiary phosphines are susceptible to oxidation, and the Grignard reagents themselves react readily with water. umich.eduresearchgate.net This necessitates the strict use of anhydrous solvents and inert atmosphere techniques, which can be cumbersome and increase the complexity of the procedure. wikipedia.orgumich.edu

Formation of Byproducts: The reaction can sometimes lead to the formation of inseparable mixtures or undesired byproducts, particularly when using certain alkyl Grignard reagents, which can result in low yields of the target compound. nih.gov

Harsh Reagents and Conditions: The synthesis involves highly reactive organometallic compounds and sometimes requires specific temperature control (e.g., -10 °C or -78 °C in some preparations) to manage reactivity and selectivity. nih.gov

Functional Group Intolerance: The high reactivity of Grignard reagents limits their compatibility with many functional groups, restricting the complexity of the phosphine that can be synthesized directly. uw.edu.pl

Overview of Classical Synthesis Routes

Novel and Green Synthetic Approaches

To overcome the limitations of classical methods, research has focused on developing more advanced and environmentally benign synthetic routes.

A significant advancement in phosphine synthesis is the reduction of their corresponding phosphine oxides. organic-chemistry.orgresearchgate.net Phosphine oxides are often the "dead-end" waste product from reactions that use phosphines (e.g., the Wittig or Mitsunobu reactions). researchgate.netmit.edu Developing methods to recycle these oxides back into valuable phosphines represents a key strategy in green chemistry. researchgate.net

The reduction of this compound oxide to this compound has been demonstrated with high efficiency. researchgate.net This transformation can be achieved using various reducing agents, with silanes being particularly effective. Unprecedented chemoselective reductions of phosphine oxides to phosphines using inexpensive silanes can proceed smoothly in the presence of catalytic amounts of specific phosphoric acid esters, tolerating a wide range of other functional groups. organic-chemistry.org For instance, tetramethyldisiloxane (TMDS) has been used as a mild reducing agent in the presence of copper or titanium catalysts. organic-chemistry.org A procedure using an oxalyl chloride/DMF system followed by a phosphine reductant has also been applied to this compound oxide, producing the corresponding phosphine in almost quantitative yield. researchgate.net

Table 2: Representative Methods for Phosphine Oxide Reduction

| Phosphine Oxide | Reducing System | Key Features | Reference |

| Various Tertiary Phosphine Oxides | Silanes / Phosphoric Acid Ester Catalyst | High chemoselectivity, tolerates ketones, esters, etc. | organic-chemistry.org |

| Various Tertiary Phosphine Oxides | Tetramethyldisiloxane (TMDS) / Cu or Ti Catalyst | Selective reduction, mild conditions | organic-chemistry.org |

| This compound Oxide | Oxalyl chloride/DMF, then Phosphine Reductant | Almost quantitative yield | researchgate.net |

| P-Chirogenic Phosphine Oxides | Methylation reagent, then LiAlH₄ | Inversion of configuration | organic-chemistry.org |

Modern organic synthesis has seen the emergence of powerful catalytic methods for forming phosphorus-carbon (P-C) bonds, offering milder and more versatile alternatives to stoichiometric organometallic reagents. researchgate.netliv.ac.uk These methods include transition-metal-catalyzed reactions such as hydrophosphination and cross-coupling. uw.edu.plresearchgate.net

Palladium and nickel complexes are often used to catalyze the coupling between P-H nucleophiles (secondary phosphines) and unsaturated compounds or organic halides. uw.edu.pl While many reports focus on the synthesis of triarylphosphines or other specific structures, the underlying principles are applicable to the synthesis of mixed arylalkyl phosphines like this compound. uw.edu.plliv.ac.uk For example, palladium-catalyzed hydrophosphination reactions have been successfully used for activated alkenes. researchgate.net These catalytic approaches offer the potential for greater functional group tolerance and milder reaction conditions compared to traditional Grignard synthesis. uw.edu.pl

Improving the efficiency of this compound synthesis involves optimizing both classical and novel methodologies.

Optimization of Reaction Conditions: For the Grignard pathway, carefully controlling parameters such as temperature, solvent, and the stoichiometry of the reagents is crucial for maximizing yield and minimizing byproducts. nih.gov For instance, some syntheses report better conversions with aryl Grignard reagents compared to alkyl ones under certain conditions. nih.gov

Catalytic Approaches: As discussed, employing catalytic systems for P-C bond formation can lead to higher selectivity and efficiency, reducing waste and simplifying purification. liv.ac.ukgoettingen-research-online.de

Advanced Purification: While classical distillation is effective, the development of synthetic routes that produce fewer byproducts simplifies purification. umich.eduorgsyn.org For example, the high selectivity of certain catalytic reduction methods for phosphine oxides can yield a much cleaner product mixture, making isolation easier. organic-chemistry.org

Development of Modified Alkylation/Arylation Techniques

Preparation of this compound Derivatives and Analogues

The versatility of this compound as a ligand and synthetic intermediate is expanded through the preparation of its derivatives. These modifications can tune the electronic and steric properties of the phosphorus center, leading to novel reactivity and applications.

Phosphine-borane adducts are valuable synthetic intermediates, primarily because the borane (B79455) group serves as an effective protecting group for the lone pair of electrons on the phosphorus atom, preventing unwanted oxidation. nih.gov The synthesis of this compound borane derivatives is typically achieved through the reductive coupling of this compound with a suitable boron source, such as a hydroxyphenylboronic acid, in the presence of a reducing agent. nih.govrsc.org

A general procedure involves dissolving a phenylboronic acid, for instance, 3- or 4-hydroxyphenylboronic acid, in a solvent like tetrahydrofuran (THF) under an inert atmosphere. nih.govrsc.org A reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), is then introduced, followed by the addition of the phosphine, in this case, this compound. rsc.orgmdpi.com The reaction mixture is stirred at room temperature until completion, after which it is quenched and purified, typically by silica (B1680970) gel column chromatography, to yield the desired phosphine-borane derivative. rsc.org

This methodology has been successfully applied to synthesize a range of B-hydroxyphenyl phosphine borane derivatives. For example, B-(3-hydroxyphenyl) this compound borane has been synthesized and characterized. nih.gov In a broader study on progesterone (B1679170) receptor antagonists, the diethyl(phenyl)phosphine derivative was synthesized as part of a larger library of B-(trifluoromethyl)phenyl phosphine-borane compounds, demonstrating the robustness of this synthetic approach. mdpi.com

Table 1: Examples of Synthesized this compound Borane Derivatives This table is generated based on data from the text.

| Compound Name | Reactants | Key Reagent | Reference |

|---|---|---|---|

| B-(3-Hydroxyphenyl) this compound borane | This compound, 3-Hydroxyphenylboronic acid | LiAlH₄ | nih.gov |

Introducing perfluoroalkyl groups, or "ponytails," into phosphine ligands like this compound can significantly alter their properties, particularly their solubility in fluorous solvents, which is advantageous for catalyst recovery in biphasic catalysis. The synthesis of these specialized ligands has been accomplished through conventional ligand displacement and halide-bridge cleavage reactions. researchgate.net

One established approach involves preparing coordination complexes of various transition metals (e.g., palladium(II), platinum(II), rhodium(I)) with perfluoroalkylated this compound ligands. The synthesis of a ligand such as this compound bearing perfluorohexyl groups {PPh(C₂H₄Rf)₂, where Rf = C₆F₁₃} allows for the creation of metal complexes by reacting the ligand with an appropriate metal precursor. researchgate.net For example, reacting the perfluoroalkylated this compound with a metal halide complex like [PdCl₂(MeCN)₂] or [{RhCl(COD)}₂] would lead to the displacement of the weaker acetonitrile (B52724) or cyclooctadiene (COD) ligands to form the desired phosphine complex. researchgate.net These methods provide a direct route to the coordination chemistry of fluorous phosphine ligands derived from this compound. researchgate.net

P-chiral phosphine oxides are crucial precursors for the synthesis of enantiomerically pure P-chiral phosphine ligands, which are highly sought after for asymmetric catalysis. sioc-journal.cnnih.gov The greater stability of the phosphine oxide compared to the trivalent phosphine makes it an ideal synthetic intermediate. sioc-journal.cn General methods for converting phosphines, such as this compound, into P-chiral phosphine oxides often rely on asymmetric induction or catalytic desymmetrization.

One effective strategy involves the use of a chiral auxiliary. For instance, readily available chiral auxiliaries like diphenyl-2-pyrrolidinemethanol can be used to prepare P-chiral diarylalkyl or aryldialkyl phosphine oxides with high stereoselectivity. rsc.org This approach provides a practical and cost-effective route to these valuable compounds. rsc.org

Another powerful technique is the catalytic desymmetrization of prochiral phosphine oxides. For example, prochiral diethynylphosphine oxides can be desymmetrized in a highly enantioselective manner using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org The use of specially designed chiral pyridinebisoxazoline (PYBOX) ligands is critical for achieving excellent enantioselectivity in this transformation. rsc.org While these examples may use different phosphine substrates, the underlying principles of asymmetric synthesis are directly applicable to the conversion of this compound to its P-chiral oxide. The resulting chiral phosphine oxides can then be reduced stereospecifically to the corresponding P-chiral phosphines or phosphine-boranes. nih.gov

Synthesis of Perfluoroalkylated this compound Ligands

Scale-up Considerations for this compound Synthesis in Research Applications

Moving from bench-scale synthesis to producing larger, multi-gram or kilogram quantities of this compound for extensive research or catalytic applications introduces several practical challenges. While specific industrial-scale production details are often proprietary, general principles of chemical process scale-up apply. The use of this compound as a ligand in patented catalytic systems suggests that scalable synthetic routes have been successfully developed. google.comgoogle.com

Key considerations for the scale-up of this compound synthesis, which is often based on the reaction of a phenyl-Grignard reagent (phenylmagnesium bromide) with diethylchlorophosphine, include:

Reagent Handling: The starting materials, particularly organometallic reagents like phenylmagnesium bromide and the chlorophosphine intermediate, are highly reactive, air- and moisture-sensitive. Scaling up requires robust inert-atmosphere techniques and specialized equipment to handle these materials safely and efficiently.

Thermal Management: The formation of the Grignard reagent and its subsequent reaction with the chlorophosphine are often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. This necessitates the use of jacketed reactors with precise temperature control.

Solvent and Reagent Stoichiometry: Optimizing solvent volumes and reagent ratios is crucial for maximizing yield and minimizing waste on a large scale. The choice of solvent (typically THF or diethyl ether for Grignard reactions) impacts reaction kinetics, solubility, and downstream processing.

Work-up and Purification: Quenching the reaction mixture and separating the product from inorganic salts and byproducts can be challenging at scale. Filtration and extraction processes must be designed to be efficient and safe. Final purification by vacuum distillation requires equipment capable of handling the required temperatures and pressures (bp 120-121 °C/29 mmHg) for larger volumes. sigmaaldrich.com

Safety and Environmental Concerns: Handling of pyrophoric reagents, flammable solvents, and potentially toxic intermediates requires stringent safety protocols and engineering controls. Waste management and solvent recycling are also important environmental and economic considerations in a scale-up scenario.

Coordination Chemistry of Diethylphenylphosphine Ligands

Diethylphenylphosphine as a Ligand in Transition Metal Complexes

This compound (PEt₂Ph) is an organophosphorus compound that serves as an important ligand in coordination chemistry. cymitquimica.comchemimpex.com Its structure, featuring a phosphorus atom bonded to two ethyl groups and one phenyl group, allows it to form stable complexes with a variety of transition metals. cymitquimica.comchemimpex.commdpi.com As a tertiary phosphine (B1218219), it acts as a "soft" ligand, readily coordinating to soft metal centers. tcichemicals.comalfa-chemistry.com The balance of electronic and steric properties inherent to the this compound ligand influences the reactivity, selectivity, and stability of the resulting organometallic complexes. tcichemicals.com

Ligand Properties and Electronic Characteristics of this compound

The electronic character of a phosphine ligand is a critical determinant of its behavior in a metal complex. This character is primarily defined by the ligand's ability to donate electron density to the metal (σ-donation) and its capacity to accept electron density from the metal (π-acidity).

This compound is classified as a moderately strong σ-donating ligand. researchgate.net The Lewis basicity of a phosphine, or its ability to donate its lone pair of electrons, is influenced by the substituents on the phosphorus atom. libretexts.org The ethyl groups in PEt₂Ph are electron-donating alkyl groups, which increase the electron density on the phosphorus atom, enhancing its σ-donor strength compared to triphenylphosphine (B44618) (PPh₃), which has three electron-withdrawing phenyl groups. However, it is a weaker σ-donor than trialkylphosphines like triethylphosphine (B1216732) (PEt₃), which lack the electron-withdrawing phenyl ring.

The electronic effect of phosphine ligands can be quantified using the Tolman electronic parameter (TEP), which is based on the C-O stretching frequency (νCO) of nickel carbonyl complexes, [Ni(CO)₃(phosphine)]. More strongly donating phosphines lead to a more electron-rich metal center, which increases back-donation to the CO ligands and lowers their stretching frequency. libretexts.org The TEP for this compound reflects its intermediate donor strength.

Table 1: Comparative Electronic Parameters of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (νCO in cm⁻¹) | Notes |

|---|---|---|

| Triethylphosphine (PEt₃) | 2061.7 | Strong σ-donor |

| This compound (PEt₂Ph) | 2063.7 acs.org | Moderate σ-donor |

In addition to σ-donation, phosphine ligands can act as π-acceptors by accepting electron density from filled metal d-orbitals into empty orbitals on the ligand. This process is known as back-donation. libretexts.orgreddit.com For phosphines, this was historically attributed to vacant 3d orbitals on phosphorus, but it is now understood that the acceptor orbitals are primarily the antibonding σ* orbitals of the phosphorus-substituent bonds (e.g., P-C σ* orbitals). libretexts.org

Lewis Basicity and σ-Donor Capabilities

Steric Parameters: Cone Angle and Solid Angle Determinations

The steric bulk of a ligand is a crucial factor in coordination chemistry, influencing coordination numbers, reaction rates, and the stability of metal complexes. The most common measure for the steric size of phosphine ligands is the Tolman cone angle (θ). researchgate.net It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.

This compound has a reported cone angle of 136°. acs.org This value places it as being sterically less demanding than triphenylphosphine (θ = 145°) but more hindered than triethylphosphine (θ = 132°). Another steric parameter, the solid angle (Ω), provides a measure of the ligand's size based on data from X-ray crystallography. For a molybdenum complex containing this compound, the solid angle was determined to be 2.99 steradians. researchgate.net

Table 2: Comparative Steric Parameters of Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) | Solid Angle (Ω) in (η⁵-C₅H₄Me)Mo(CO)₂(PR₃)I (sr) |

|---|---|---|

| Triethylphosphine (PEt₃) | 132° | 2.93 |

| This compound (PEt₂Ph) | 136° acs.org | 2.99 researchgate.net |

Formation and Characterization of this compound Metal Complexes

This compound forms a wide array of complexes with transition metals. The synthesis typically involves the reaction of a metal salt or a precursor complex with the phosphine ligand in an appropriate solvent.

Synthesis of Cobalt(II) Complexes with this compound

Cobalt(II) complexes featuring this compound ligands can be synthesized through straightforward ligand substitution reactions. A common method involves reacting a cobalt(II) halide, such as cobalt(II) chloride (CoCl₂), with the phosphine ligand. mdpi.com

For example, the synthesis of square-planar cobalt(II) complexes like trans-dimesitylbis(this compound)cobalt(II) has been reported. researchgate.netrsc.org In a typical synthesis, a cobalt(II) salt is reacted with a Grignard reagent (in this case, mesitylmagnesium bromide) in the presence of this compound in a solvent like diethyl ether or tetrahydrofuran (B95107). The phosphine ligand coordinates to the metal center, stabilizing the resulting organometallic species.

An X-ray diffraction analysis of trans-dimesitylbis(this compound)cobalt(II) confirmed its trans-square-planar geometry. researchgate.netrsc.org The characterization of such complexes relies on various techniques, including single-crystal X-ray diffraction to determine the molecular structure, and spectroscopic methods like EPR for studying the electronic properties of the paramagnetic Co(II) center. rsc.orgnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | P(C₂H₅)₂C₆H₅ |

| Triethylphosphine | P(C₂H₅)₃ |

| Triphenylphosphine | P(C₆H₅)₃ |

| Cobalt(II) chloride | CoCl₂ |

| trans-dimesitylbis(this compound)cobalt(II) | Co(C₉H₁₁)₂(P(C₂H₅)₂C₆H₅)₂ |

| Mesitylmagnesium bromide | C₉H₁₁MgBr |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran | C₄H₈O |

| Carbon Monoxide | CO |

Platinum(II) Complexes with this compound

This compound (PEt₂Ph) serves as a significant ligand in the stabilization of Platinum(II) complexes. The electronic and steric properties of PEt₂Ph influence the geometry and reactivity of these complexes. Research has focused on square planar Pt(II) complexes, a common coordination geometry for d⁸ metal ions.

A notable example is the trans-chlorobis(this compound)-(phenylethynyl)platinum(II) complex, trans-[PtCl(C≡CPh)(PEt₂Ph)₂]. reading.ac.uk The structure of this complex has been determined by X-ray diffraction, revealing a square planar coordination around the platinum center. The phenylethynyl group in this complex is nearly linear. reading.ac.uk A comparison of the structural trans influence of the phenylethynyl ligand with other carbon-based ligands, such as vinyl (CH=CH₂) and alkyl (CH₂SiMe₃), indicates that the influence is only slightly dependent on the hybridization of the ligating carbon atom. reading.ac.uk

Structural analyses of various Pt(II) complexes with the general formula PtP₂Cl₂ (where P is an organomonophosphine like PEt₂Ph) show a prevalence of the cis-configuration over the trans-configuration. researchgate.net The bond distances are influenced by the nature of the ligand trans to it. In cis-isomers, the Pt-P bond length is influenced by the trans chlorine atom, while in trans-isomers, it is influenced by the other phosphine ligand. researchgate.net

Rhodium(I) and Rhodium(III) Complexes with this compound

This compound is a versatile ligand for both Rhodium(I) and Rhodium(III) centers, forming a variety of complexes with different geometries and reactivity.

Rhodium(III) Complexes: Rhodium(III) nitrosyl complexes with the general formula [RhX₂(NO)(PEt₂Ph)₂] (where X = Cl, Br) have been synthesized. orientjchem.org These compounds are prepared by reacting the corresponding rhodium hydride complex, [RhHX₂L₃], with nitrosothiourea in a boiling solvent. orientjchem.org The resulting complexes are typically brown, crystalline solids. orientjchem.org Spectroscopic data suggest a distorted square pyramidal structure for these five-coordinate Rh(III) complexes, with the nitrosyl (NO) group likely in a non-linear, bent coordination mode (formally NO⁻), which is consistent with the Rh(III) oxidation state. orientjchem.org The diamagnetic nature of these complexes supports the +3 oxidation state for rhodium. orientjchem.org

Proton magnetic resonance (PMR) studies on tris(this compound)rhodium(III) trichloride (B1173362) have also been conducted to understand the ligand arrangement around the metal center. tandfonline.com

Rhodium(I) Complexes: Carbonyl complexes of Rhodium(I) containing this compound have been synthesized. colab.wsresearchgate.net These complexes are important as catalysts and synthetic intermediates. For instance, chlorocarbonylbis(this compound)rhodium(I) has been used in studies of decarbonylation reactions. researchgate.net

Technetium(IV) and Technetium(III) Complexes with this compound

This compound has been used to synthesize and stabilize complexes of technetium in its +3 and +4 oxidation states. These complexes are of interest in the development of radiopharmaceuticals and for fundamental coordination chemistry studies.

Technetium(IV) Complexes: Complexes with the general formula trans-TcX₄(PEt₂Ph)₂ (where X = Cl, Br) have been prepared and characterized. iaea.org These Technetium(IV) (d³) complexes are reported to have a trans-octahedral geometry, as deduced from far-infrared and proton NMR spectroscopy. iaea.org Magnetic susceptibility measurements for these compounds show high magnetic moments (3.4 to 3.8 Bohr magnetons), which is consistent with an octahedral environment containing three unpaired electrons. archive.org

Technetium(III) Complexes: Meridional (mer) isomers of Technetium(III) (d⁴) complexes, mer-TcX₃(PEt₂Ph)₃ (X = Cl, Br), have been synthesized. iaea.org The characterization of these complexes was performed using spectroscopic techniques, including ¹H NMR, to elucidate their structure. iaea.org

Furthermore, a mixed-ligand Technetium(III) complex, (this compound)N-(2-oxidophenyl)salicylideneiminato-NOO'technetium(III), has been synthesized from a [TcO(L)(L')] precursor. rsc.org Its molecular structure was determined by single-crystal X-ray analysis, revealing an approximately octahedral coordination geometry around the technetium atom. rsc.org In this structure, the this compound ligand is positioned trans to the imino nitrogen of the quinolin-8-olate ligand. rsc.org

Osmium Complexes with this compound

This compound is a key ligand in the synthesis of various osmium complexes. It is often used as a starting material or as a stabilizing ligand. For example, refluxing ammonium (B1175870) hexachloroosmate with this compound yields the bright red Osmium(II) complex, [OsCl₃(PEt₂Ph)₃]. anu.edu.au Another important precursor is the binuclear complex tri-µ-chlorohexakis(this compound)diruthenium(II) chloride, which can be used to synthesize other osmium complexes, such as cis-Dichlorodi-[1,2-bis(diphenylphosphino)ethane]osmium(II). rsc.org

While specific Osmium(II) complexes with this compound are known, much of the recent research has focused on complexes with similar phosphine ligands like methyldiphenylphosphine (B73815) (PPh₂Me) and dimethylphenylphosphine (B1211355) (PPhMe₂) for applications in organic light-emitting diodes (OLEDs). nycu.edu.tw These complexes, such as [Os(fppz)₂(PPh₂Me)₂], exhibit intense red phosphorescence. nycu.edu.tw

Nickel Complexes with this compound

This compound forms stable square-planar complexes with Nickel(II). A well-studied example is trans-dicyanobis(this compound)nickel(II), [Ni(CN)₂(PEt₂Ph)₂]. The electrochemical behavior of this complex has been investigated using techniques like cyclic voltammetry. acs.orgacs.org The cathodic reduction of this Ni(II) complex proceeds in steps, leading to the formation of transient Nickel(I) and Nickel(0) species. acs.org These reduced nickel complexes are of interest for their potential applications in homogeneous catalysis. acs.org

The general chemistry of dichlorobis(phosphine)nickel(II) complexes, NiCl₂(PR₃)₂, shows an interesting equilibrium between two isomeric forms: a diamagnetic, red, square planar isomer and a paramagnetic, blue, tetrahedral isomer. wikipedia.org This equilibrium is influenced by both electronic factors (ligand field strength) and steric factors (size of the phosphine ligand). wikipedia.org While this has been extensively studied for ligands like triphenylphosphine, similar principles apply to complexes with this compound.

Ruthenium Complexes with this compound

This compound is a crucial ligand in the formation of both mononuclear and binuclear ruthenium complexes. A significant example is the mixed-valence Ru(II)/Ru(III) ion-pair complex, [Ru₂Cl₃(PEt₂Ph)₆]⁺[RuCl₃(PEt₂Ph)₃]⁻. rsc.org The structure of this compound was determined by X-ray diffraction. rsc.org

The cation, tri-μ-chloro-hexakis(this compound)diruthenium(II), [Ru₂Cl₃(PEt₂Ph)₆]⁺, features two ruthenium atoms with approximately octahedral coordination, linked by three bridging chlorine atoms. rsc.org The anion, trichlorotris(this compound)ruthenate(II), [RuCl₃(PEt₂Ph)₃]⁻, exists in the meridional (mer) isomeric form. rsc.org The geometry of the anion is influenced by the strong trans effect of the phosphine ligands. rsc.org

Ruthenium(IV) complexes containing this compound have also been reported, such as trichlorobis(this compound)-(diethylphenylphosphineiminato)ruthenium(IV), which features a nearly linear Ru–N–P bond. scilit.com The potential of various ruthenium(II) and ruthenium(III) complexes as therapeutic agents is an active area of research. fsu.edu

Structural Analysis of this compound Metal Complexes

The structural parameters of metal complexes containing this compound provide insight into the nature of the metal-ligand bonding. X-ray crystallography is the definitive method for determining these structures.

The table below summarizes key crystallographic and bond length data for several this compound complexes. The data illustrates how the coordination environment and the identity of the central metal atom influence the structural properties of the complex. For instance, the Ru-P bond lengths in the [RuCl₃(PEt₂Ph)₃]⁻ anion are significantly affected by the trans-ligand; the Ru-P bond trans to a chlorine atom is shorter than the Ru-P bonds that are trans to another phosphine ligand, demonstrating the strong trans influence of phosphines. rsc.org

Table 1: Selected Crystallographic Data for this compound Metal Complexes

| Complex | Metal | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| trans-[PtCl(C≡CPh)(PEt₂Ph)₂] | Pt(II) | Monoclinic | P2₁ | Pt–Cl: 2.407(5), Pt–C: 1.98(2) | reading.ac.uk |

| [TcL¹(quin)(PEt₂Ph)] | Tc(III) | Triclinic | P1 | - | rsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| trans-chlorobis(this compound)-(phenylethynyl)platinum(II) |

| [RhX₂(NO)(PEt₂Ph)₂] |

| [RhHCl₂(PEtPh₂-)₃-] |

| tris(this compound)rhodium(III) trichloride |

| chlorocarbonylbis(this compound)rhodium(I) |

| trans-TcX₄(PEt₂Ph)₂ |

| mer-TcX₃(PEt₂Ph)₃ |

| (this compound)N-(2-oxidophenyl)salicylideneiminato-NOO'technetium(III) |

| [OsCl₃(PEt₂Ph)₃] |

| tri-µ-chlorohexakis(this compound)diruthenium(II) chloride |

| cis-Dichlorodi-[1,2-bis(diphenylphosphino)ethane]osmium(II) |

| [Os(fppz)₂(PPh₂Me)₂] |

| trans-dicyanobis(this compound)nickel(II) |

| Dichlorobis(triphenylphosphine)nickel(II) |

| [Ru₂Cl₃(PEt₂Ph)₆]⁺[RuCl₃(PEt₂Ph)₃]⁻ |

| tri-μ-chloro-hexakis(this compound)diruthenium(II) |

| trichlorotris(this compound)ruthenate(II) |

X-ray Diffraction Studies on Coordination Geometries

X-ray diffraction analysis has been a pivotal technique for determining the precise three-dimensional structures of this compound complexes. These studies have revealed a variety of coordination geometries, dictated by the metal center, its oxidation state, and the steric and electronic properties of co-ligands.

For instance, the structure of trans-dimesitylbis(this compound)cobalt(II) has been shown to possess a planar four-coordinate ligation around the cobalt(II) ion. acs.orgosti.gov In contrast, a distorted square pyramidal geometry has been identified for the molybdenum complex (η5-C5H4Me)Mo(CO)2(PEt2Ph)I. researchgate.net The coordination environment can be more complex, as seen in dirhenium compounds. The complex pentachloro-1,3,6-tris(diethylphenylphosphino)dirhenium(II,III), or [Re2Cl5(PEt2Ph)3], features a dirhenium molecule with an eclipsed structure. researchgate.net Furthermore, the existence of a structure for tetrakis-(this compound) (dinitrogen) hydridorhenium (I) has also been confirmed through X-ray crystallography. ic.ac.uk

| Complex | Metal Center | Coordination Geometry | Source |

|---|---|---|---|

| trans-dimesitylbis(this compound)cobalt(II) | Cobalt(II) | Planar | acs.org |

| (η5-C5H4Me)Mo(CO)2(PEt2Ph)I | Molybdenum(II) | Distorted Square Pyramidal | researchgate.net |

| [Re2Cl5(PEt2Ph)3] | Rhenium(II,III) | Eclipsed Dirhenium | researchgate.net |

Bond Lengths and Angles in Metal-Diethylphenylphosphine Complexes

Crystallographic data provides precise measurements of the distances between atoms and the angles between their bonds, which are critical for understanding the nature of the metal-ligand interaction.

In the dirhenium complex [Re2Cl5(PEt2Ph)3], the Re-Re bond distance was determined to be 2.2262 (3) Å, which is consistent with a metal-metal bond order of 3.5. researchgate.net Steric properties of the this compound ligand itself have been quantified from crystal structure data. For the complex (η5-C5H4Me)Mo(CO)2(PEt2Ph)I, the calculated crystallographic cone angle (Θ) for the this compound ligand is 135°, and the solid angle (Ω) is 2.99 sr. researchgate.net These values provide a quantitative measure of the steric bulk of the ligand within a specific coordination environment. researchgate.net

| Complex | Parameter | Value | Source |

|---|---|---|---|

| [Re2Cl5(PEt2Ph)3] | Re-Re Bond Length | 2.2262 (3) Å | researchgate.net |

| (η5-C5H4Me)Mo(CO)2(PEt2Ph)I | Ligand Cone Angle (Θ) | 135° | researchgate.net |

| Ligand Solid Angle (Ω) | 2.99 sr | researchgate.net |

Conformational Analysis of this compound Ligands in Complexes

Studies on tris(this compound) complexes of iridium(III) and rhodium(III) trichlorides provide a clear example of this. tandfonline.com These complexes are proposed to have a C2v symmetry, which results in two chemically different types of phosphine ligands within the same molecule. tandfonline.com This inequivalence extends to the ethyl groups; the geminal methylene (B1212753) protons (P-CH2-CH3) become inequivalent due to the lack of a plane of symmetry containing the P-CH2 bond. tandfonline.com This conformational detail is observable through proton magnetic resonance spectroscopy, which shows distinct signals for the different methylene protons. tandfonline.com Furthermore, analysis of various phosphine complexes has demonstrated that the steric profile of a ligand like this compound is not fixed but can vary depending on the surrounding ligand environment, indicating its conformational adaptability. researchgate.net

Electronic Structure and Bonding in this compound Complexes

The electronic interplay between the this compound ligand and the metal center is crucial for the stability and reactivity of the complex. Advanced theoretical models are employed to describe this bonding.

Ligand Field Theory Applications to this compound Complexes

Ligand Field Theory (LFT) is a sophisticated model that describes the electronic structure of coordination compounds by considering the interactions between metal d-orbitals and ligand orbitals. wikipedia.orgwiley.com It serves as an application of molecular orbital theory to transition metal complexes. wikipedia.org

A quantitative analysis using LFT was performed on a series of planar cobalt(II) complexes, including trans-dimesitylbis(this compound)cobalt(II). acs.org The study utilized the angular overlap model to parameterize the ligand field. acs.org The results of this theoretical modeling demonstrated a considerable degree of π-acidity, or electron acceptance, by the this compound ligands. acs.org Additionally, the analysis revealed a marked nephelauxetic effect, which is a reduction in the inter-electron repulsion parameters (Racah parameters F2 and F4) compared to the free metal ion, indicating a degree of covalency in the metal-ligand bonds. acs.org

d-s Mixing Phenomena in Cobalt(II) Complexes

In certain geometries, the mixing of metal d- and s-orbitals can occur, significantly influencing the electronic energy levels. This phenomenon, known as d-s configurational mixing, has been identified in this compound complexes. acs.org

The comprehensive ligand field study of trans-dimesitylbis(this compound)cobalt(II) provided clear evidence for this effect. acs.orgacs.org The analysis showed that the energy of the dz² orbital, which lies perpendicular to the coordination plane, was depressed by several thousand wavenumbers. acs.org This significant energy lowering is ascribed to a d-s mixing process. acs.org An intriguing aspect of this finding is the proposed role of the hydrogen atoms from the ortho-methyl groups of the mesityl ligands. acs.org These hydrogen atoms are positioned close to the central cobalt atom and are believed to be involved in the d-s mixing phenomenon, highlighting a subtle but important structural influence on the electronic configuration. acs.org

Catalytic Applications and Mechanistic Investigations Involving Diethylphenylphosphine

Diethylphenylphosphine as a Homogeneous Catalyst Ligandsyensqo.comresearchgate.net

This compound is a versatile organophosphorus compound that serves as a crucial ligand in homogeneous catalysis. netascientific.com Its utility stems from its ability to form stable complexes with transition metals, thereby enhancing the efficiency of various organic reactions. netascientific.com The steric and electronic properties of this compound can be fine-tuned to significantly influence reaction outcomes, making it a valuable tool for chemists in both academic research and industrial applications. netascientific.com As a ligand, it partakes in numerous catalytic transformations, including cross-coupling reactions, hydrogenations, and diastereoselective condensations. netascientific.comchemicalbook.comsigmaaldrich.com The phosphorus-based system of ligands like this compound has been instrumental in developing highly effective and reliable rhodium and palladium catalysts.

This compound has demonstrated its suitability as a ligand in a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The specific cross-coupling reactions where this compound has been identified as a suitable ligand include the Suzuki-Miyaura, Heck, Negishi, Hiyama, Sonogashira, and Stille couplings. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The effectiveness of phosphine (B1218219) ligands in these reactions is often attributed to their electronic and steric properties, which influence the stability and reactivity of the catalytic species. rsc.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org While specific examples detailing the use of this compound in Suzuki-Miyaura coupling are not extensively documented in the provided results, its general classification as a suitable ligand for this reaction suggests its potential utility. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The catalytic cycle is understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the biaryl product. nih.gov The choice of phosphine ligand is critical, with electron-rich and bulky phosphines often enhancing the rates of both oxidative addition and reductive elimination. organic-chemistry.orgnih.gov

Table 1: General Parameters for Suzuki-Miyaura Coupling

| Parameter | Description |

| Catalyst | Typically a Palladium(0) complex. libretexts.org |

| Ligand | Phosphine ligands, such as this compound, are commonly employed. chemicalbook.comlibretexts.org |

| Reactants | An organoborane (e.g., boronic acid or ester) and an organic halide or triflate. libretexts.org |

| Base | Required for the activation of the organoborane. |

| Solvent | A variety of organic solvents can be used. |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org this compound is recognized as a suitable ligand for facilitating this transformation. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. libretexts.org The efficiency of the Heck reaction can be significantly influenced by the nature of the phosphine ligand. rsc.org

Table 2: Key Steps in the Heck Reaction Catalytic Cycle

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) center. libretexts.org |

| Migratory Insertion | The alkene inserts into the Pd-carbon bond. libretexts.org |

| β-Hydride Elimination | A β-hydride is eliminated to form the product and a palladium-hydride species. libretexts.org |

| Reductive Elimination | The catalyst is regenerated. |

Negishi Coupling: This cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org this compound is listed as a suitable ligand for Negishi coupling reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The reaction is valued for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms and its tolerance of a wide range of functional groups. wikipedia.orgnih.gov Mechanistic studies have revealed the potential for a second transmetalation step, which can lead to homocoupling products. researchgate.net

Hiyama Coupling: The Hiyama coupling reaction forms carbon-carbon bonds through the palladium-catalyzed reaction of organosilanes with organic halides. wikipedia.org this compound has been identified as a suitable ligand for this type of coupling. chemicalbook.comsigmaaldrich.comsigmaaldrich.com A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source, to facilitate the transmetalation step. organic-chemistry.org This reaction has been successfully applied to the synthesis of various natural products and other complex molecules. mdpi.com

Table 3: Comparison of Negishi and Hiyama Couplings

| Feature | Negishi Coupling | Hiyama Coupling |

| Organometallic Reagent | Organozinc wikipedia.org | Organosilane wikipedia.org |

| Catalyst | Palladium or Nickel wikipedia.org | Palladium wikipedia.org |

| Ligand Suitability | This compound is suitable. chemicalbook.comsigmaaldrich.com | This compound is suitable. chemicalbook.comsigmaaldrich.com |

| Activation | Generally does not require an external activator. | Requires an activator (e.g., fluoride). organic-chemistry.org |

| Key Application | Formation of sp³-sp², sp²-sp², and sp-sp² C-C bonds. wikipedia.org | Formation of Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.org |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org this compound is recognized as a suitable ligand for this reaction. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org this compound is considered a suitable ligand for this transformation. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The reaction is versatile, with a broad scope of both electrophiles and organostannane reagents. libretexts.org Computational studies have investigated the role of ligands and solvents in the associative transmetalation mechanism. researchgate.net

Table 4: Overview of Sonogashira and Stille Couplings

| Feature | Sonogashira Coupling | Stille Coupling |

| Key Bond Formation | C(sp)-C(sp²) wikipedia.org | C(sp²)-C(sp²) |

| Organometallic Reagent | Terminal alkyne wikipedia.org | Organostannane libretexts.org |

| Co-catalyst | Often requires a Copper(I) co-catalyst. wikipedia.org | Generally does not require a co-catalyst. |

| Ligand Suitability | This compound is suitable. chemicalbook.comsigmaaldrich.com | This compound is suitable. chemicalbook.comsigmaaldrich.com |

This compound and its derivatives play a role in stereoselective synthesis. It is used as a catalyst for diastereoselective condensations. sigmaaldrich.comchemdict.com Furthermore, it is involved in asymmetric induction, particularly when incorporated into chiral diphosphine ligands for processes like ring contraction. chemicalbook.comsigmaaldrich.comthermofisher.kr Studies have shown that mixtures of monodentate phosphine ligands can influence diastereoselectivity in rhodium-catalyzed hydrogenations of chiral allylic and homo-allylic alcohols. researchgate.net The appropriate combination of ligands can enhance the degree of diastereoselectivity compared to using the individual pure ligands. researchgate.net

Negishi Coupling and Hiyama Coupling (if applicable)

Selective Hydrogenation Processes

This compound is utilized as a ligand in catalyst systems for selective hydrogenation reactions. sigmaaldrich.comsigmaaldrich.com These processes are crucial in industrial chemistry for purifying product streams from steam crackers by selectively hydrogenating unsaturated hydrocarbons without affecting the desired olefinic products. osti.gov For instance, ruthenium complexes incorporating phosphine ligands like this compound are effective for the selective hydrogenation of carbon-carbon double bonds in olefins that also contain nitrile groups, leaving the nitrile functionality intact. justia.com The choice of phosphine ligand is critical in tuning the catalyst's activity and selectivity. researchgate.net In the selective hydrogenation of trans-4-phenyl-3-butene-2-one, cationic diamine(ether-phosphine)ruthenium(II) complexes have shown high activity and selectivity for the hydrogenation of the carbonyl group. najah.edu

Carboxyl Migration Reactions

This compound serves as a catalyst for carboxyl migration reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemdad.com This application highlights the utility of this compound in facilitating intramolecular rearrangement processes, which are important steps in the synthesis of complex organic molecules.

Selective Cross-Dimerization

The use of this compound as a catalyst has been reported for selective cross-dimerization reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemdad.com For example, the selective dimerization of certain terminal alkynes can be achieved in good yield and with high selectivity using this compound. thieme-connect.com

Wittig Reactions with this compound

While the classic Wittig reaction typically employs triphenylphosphine (B44618) ylides to convert aldehydes and ketones into alkenes, other phosphines can also be utilized. wikipedia.orgorganic-chemistry.orgudel.edu In specific applications, this compound has been used in Wittig-type reactions. For instance, when o-phthalaldehydes react with 1,3-disubstituted allenes in the presence of this compound, naphthalene (B1677914) derivatives are obtained. dissertation.com The development of catalytic Wittig reactions, where the phosphine is regenerated, is an area of ongoing research to minimize waste, such as the stoichiometric formation of phosphine oxides. organic-chemistry.orgresearchgate.net

Other Catalytic Transformations (e.g., C-H activation)

This compound and related phosphine ligands are instrumental in other catalytic transformations, including C-H activation. oup.comrsc.org Rhodium complexes, for example, are known to be effective catalysts for C-H activation, and the design of the phosphine ligand sphere is crucial for their efficiency. rsc.org Research has shown that the electronic and steric properties of phosphine ligands can be tailored to improve the performance of transition metal catalysts in C-H functionalization reactions. rsc.orgresearchgate.net

Mechanistic Studies of this compound-Mediated Reactions

Understanding the reaction mechanisms is fundamental to optimizing catalytic processes. Studies involving this compound have provided insights into key organometallic reaction steps.

Reductive Elimination Processes Involving this compound Palladium Complexes

Reductive elimination is a critical step in many palladium-catalyzed cross-coupling reactions, leading to the formation of the desired product and regeneration of the active catalyst. jyu.fi Mechanistic studies on the thermal decomposition of dialkylbis(tertiary phosphine)palladium(II) complexes have revealed that the nature of the phosphine ligand significantly influences the reaction pathway. oup.com

Research on the reaction of trans-diarylbis(this compound)palladium(II) complexes with aryl iodides has provided insights into the mechanism of biaryl formation. ethz.chsci-hub.se Studies on arylpalladium aryloxide complexes with various phosphine ligands have been conducted to understand the factors that accelerate C-O bond-forming reductive elimination, a key step in the synthesis of diaryl ethers. berkeley.edu

The thermolysis of trans-PdMe₂(PEt₂Ph)₂ has been shown to proceed through an initial isomerization to the cis form, followed by reductive elimination. The equilibrium between the trans and cis isomers is influenced by the nature of the phosphine ligand. oup.com

Table 1: Investigated Catalytic Reactions Involving this compound

| Catalytic Reaction | Role of this compound | Key Findings |

|---|---|---|

| Selective Hydrogenation | Ligand for Ruthenium Catalysts | Enables selective hydrogenation of C=C bonds in the presence of nitrile groups. justia.com |

| Carboxyl Migration | Catalyst | Facilitates intramolecular rearrangement of carboxyl groups. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemdad.com |

| Selective Cross-Dimerization | Catalyst | Achieves high selectivity in the dimerization of terminal alkynes. thieme-connect.com |

| Wittig-Type Reactions | Reagent | Used in the synthesis of naphthalene derivatives from o-phthalaldehydes and allenes. dissertation.com |

| C-H Activation | Ligand for Rhodium Catalysts | Influences the efficiency of C-H functionalization reactions. rsc.org |

| Reductive Elimination | Ligand for Palladium Complexes | Affects the rate and pathway of biaryl and diaryl ether formation. ethz.chsci-hub.seberkeley.edu |

Oxidative Addition Pathways in this compound Catalysis

Oxidative addition is a fundamental step in many catalytic cycles, and the electronic and steric properties of phosphine ligands like this compound (PEt₂Ph) play a crucial role in influencing the mechanism of this process. In palladium-catalyzed cross-coupling reactions, the oxidative addition of aryl halides to a Pd(0) species is the initial step that forms a Pd(II) intermediate. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. uvic.ca The active catalytic species for oxidative addition is often a monoligated LPd(0) species, formed after reductive elimination from a Pd(II) precatalyst. uvic.ca

For first-row transition metals such as nickel, which are more abundant and can offer different reactivity, the mechanism of oxidative addition is more complex. Studies on Ni(0) complexes ligated by monophosphines have shown that oxidative addition of aryl halides can proceed through multiple pathways simultaneously. nih.govescholarship.org These pathways can be either a concerted, two-electron process or a stepwise, one-electron radical mechanism. nih.govescholarship.org The preferred pathway is dependent on several factors, including the electronic properties of the phosphine ligand, the nature of the aryl halide, and the specific halide itself. nih.govescholarship.org Electron-rich phosphine ligands generally promote the oxidative addition step. tcichemicals.com

The nature of the aryl group on the palladium complex can also dictate the subsequent reaction pathway. For instance, in studies of Pd(II) complexes, an electron-deficient aryl group favors the formation of a Pd(I)-dimer, whereas a bulky aryl group promotes direct reductive elimination. ethz.ch

Intermolecular Exchange of Organic Groups in Catalytic Cycles

Intermolecular exchange of organic groups between metal centers is a key process that can influence the products and mechanism of a catalytic reaction. Research on the reaction of trans-bis(this compound)di-m-tolylpalladium(II) with methyl iodide to produce m-xylene (B151644) has provided evidence for a reductive elimination process that involves the intermolecular exchange of organic groups. acs.orgacs.orgnih.gov

Kinetic and deuterium-labeling studies have demonstrated that the formation of m-xylene occurs through an intermolecular process between the initial diorganopalladium(II) complex and a different palladium species formed in the reaction mixture. acs.orgresearchgate.net This second species is generated by the oxidative addition of methyl iodide to a Pd(0)-PEt₂Ph complex, which is itself formed during the reaction. acs.orgresearchgate.net This highlights a complex reaction network where different palladium complexes can interact and exchange organic moieties before the final reductive elimination step that forms the C-C bond.

This type of intermolecular exchange is not limited to palladium chemistry. In Stille cross-coupling reactions, evidence suggests an exchange between the organic group of the organostannane and the organic group on the palladium center after oxidative addition, which can lead to the formation of homocoupled products. ethz.ch The potential for such exchange processes underscores the dynamic nature of the catalytic cycle and the importance of ligand choice, such as this compound, in modulating the stability and reactivity of the various organometallic intermediates.

Role of this compound in Promoting Specific Reaction Pathways

The ligand's role is paramount in directing the course of a catalytic reaction, and this compound (PEt₂Ph) is no exception. Its specific combination of steric bulk and electronic properties allows it to stabilize catalytic intermediates and promote certain reaction pathways over others. Phosphine ligands, in general, are crucial for solubilizing and stabilizing organometallic complexes. tcichemicals.com Their electron-donating ability and steric hindrance influence both oxidative addition and reductive elimination steps. tcichemicals.com

In the context of palladium catalysis, this compound can be used to prepare specific isomers of palladium complexes. For instance, while some methods may not be suitable for creating cis isomers of complexes with basic tertiary phosphines like triethylphosphine (B1216732) (PEt₃), a ligand exchange reaction using PEt₃ with another cis isomer can provide a selective route to the desired complex. oup.com

The basicity and steric bulk of phosphine ligands like PEt₂Ph also affect the equilibrium between trans and cis isomers of dialkylpalladium(II) complexes. For complexes with phenyl-substituted phosphines, the cis form is greatly favored in the trans-cis isomerization equilibrium. oup.com This is significant because the thermolysis of these complexes, leading to reductive elimination, proceeds from the cis isomer. The mechanism involves a rate-determining dissociation of a phosphine ligand to form a three-coordinate intermediate that then undergoes unimolecular reductive elimination. oup.com By influencing the isomerization and stability of these intermediates, this compound plays a direct role in promoting the productive C-C bond-forming step.

Kinetic and Deuterium-Labeling Studies in this compound Catalysis

Kinetic analyses and deuterium-labeling experiments are powerful tools for elucidating reaction mechanisms. In catalysis involving this compound, these studies have provided critical insights into the sequence of elementary steps and the nature of the rate-determining step.

For example, kinetic and deuterium-labeling studies were instrumental in proving the intermolecular nature of the reductive elimination process in the reaction of trans-bis(this compound)di-m-tolylpalladium(II) with methyl iodide. acs.orgresearchgate.net These experiments showed that the reaction proceeds via an intermolecular exchange between two different palladium complexes rather than a simple intramolecular elimination from a single complex. acs.orgresearchgate.net

In other palladium-catalyzed reactions, kinetic isotope effect (KIE) studies help to identify which bonds are broken in the turnover-limiting step. For instance, in an electrochemical palladium-catalyzed C-H arylation, KIE studies indicated that C-H cleavage occurs during the catalytic cycle but before the rate-determining step for one substrate, while for another, the C-H activation step itself was slow. acs.org H/D exchange experiments can further reveal the reversibility of C-H activation steps. acs.org The use of deuterium-labeled substrates has also been used to corroborate mechanistic hypotheses in phosphine-catalyzed cycloaddition reactions. thieme-connect.de

The table below summarizes findings from select kinetic and labeling studies.

| Reaction System | Technique | Key Finding | Reference |

| trans-Pd(m-tolyl)₂(PEt₂Ph)₂ + MeI | Kinetics, D-labeling | Reductive elimination is an intermolecular process. | acs.orgacs.orgresearchgate.net |

| Pd-catalyzed C-H Arylation | Kinetic Isotope Effect (KIE) | C-H activation can be reversible and may or may not be the rate-limiting step depending on the substrate. | acs.org |

| Phosphine-catalyzed cycloaddition | D-labeling | Corroborated the proposed reaction mechanism involving specific intermediates. | thieme-connect.de |

| Thermolysis of cis-PdMe₂(PMePh₂)₂ | Kinetics | Reaction is unimolecular, initiated by rate-determining ligand dissociation. | oup.com |

Computational Chemistry for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of reactions involving phosphine ligands like this compound. These methods allow for the characterization of transition states and intermediates that may be too transient to observe experimentally.

DFT studies have been employed to investigate hydrophosphination reactions, confirming the role of solvents in stabilizing intermediates. In the context of Stille cross-coupling, computational studies have characterized an associative mechanism and have shown that the activation energies for catalytic cycles with arsine ligands are lower than those with phosphine ligands. researchgate.net These calculations can also elucidate the role of coordinating solvents, which can assist in the isomerization of palladium complexes through pentacoordinate intermediates. researchgate.net

Computational approaches have also been used to model the oxidation of various compounds by flavin-containing monooxygenases, where this compound was identified as an excellent substrate for the enzyme. researchgate.net Furthermore, computational models are being developed to predict the biotransformation of xenobiotics. researchgate.net In studies of palladium-catalyzed cross-coupling, computational investigations have helped to validate the identity of the active catalytic species and predict selectivity with good accuracy. ethz.ch

The synergy between computational and experimental results is powerful. For example, in the study of competing pathways for Pd(II) complexes, computational data helped to explain why the nature of the aryl group determines whether direct reductive elimination or the formation of a Pd(I)-dimer is favored. ethz.ch

This compound in Polymer-Supported Catalysis

Immobilizing homogeneous catalysts on insoluble polymer supports is a strategy that combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.govroutledge.comiupac.org The catalyst system consists of a polymer support to which catalytically active species are attached, often through chemical bonds. iupac.org These supported catalysts are typically insoluble in the reaction medium, allowing for simple recovery by filtration and subsequent reuse. routledge.comiupac.org

Polymeric supports offer advantages such as flexibility, chemical resistance, and mechanical stability. mdpi.com this compound and similar phosphine ligands can be functionalized and grafted onto polymer backbones to create recyclable catalyst systems.

Recyclable this compound-Functionalized Polymer Catalysts

The functionalization of polymers with phosphine ligands, such as derivatives of this compound, allows for the creation of recyclable catalysts for various organic transformations. The goal is to retain the catalytic activity of the metal-phosphine complex while enabling its recovery and reuse over multiple cycles, which is both economically and environmentally beneficial. rsc.org

One approach involves using polymer-bound phosphine ligands to stabilize colloidal palladium catalysts. For example, polyisobutylene (B167198) (PIB)-bound phosphine ligands have been shown to increase the activity of colloidal Pd catalysts in cross-coupling reactions while significantly decreasing the leaching of palladium into the product solution. rsc.org In one study, this strategy allowed for the recovery of 99.88% of the palladium catalyst. rsc.org

Another strategy involves using "smart" polymers that can switch between soluble (homogeneous) and insoluble (heterogeneous) states in response to an external stimulus like temperature. nih.gov This allows the reaction to proceed under homogeneous conditions for maximum efficiency, after which the catalyst is precipitated by changing the temperature, allowing for easy separation and recycling. nih.gov While specific examples detailing this compound on such thermoresponsive polymers are not prevalent in the searched literature, the principle has been demonstrated with other polymeric catalysts and represents a promising avenue for creating highly efficient and recyclable systems. nih.gov The development of polymer-supported reagents and catalysts remains an active area of research to facilitate cleaner and more efficient chemical synthesis. cam.ac.uk

Spectroscopic and Computational Characterization of Diethylphenylphosphine

Spectroscopic Analysis of Diethylphenylphosphine and its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, researchers can deduce significant information about the molecular framework and the electronic changes that occur upon complexation.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the phenyl and ethyl groups. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm), while the ethyl protons give rise to a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃) in the aliphatic region.

Upon coordination to a metal, significant changes in the ¹H NMR spectrum are observed. A 1965 study on tris(this compound) complexes of Rhenium (Re), Iridium (Ir), and Rhodium (Rh) provided detailed assignments of their proton resonance spectra. tandfonline.com In diamagnetic octahedral complexes like those of Rh(III) and Ir(III), the phenomenon of 'virtual coupling' is often observed for the alkyl protons, where the protons appear to be coupled to two mutually trans phosphorus atoms. tandfonline.com For paramagnetic complexes, such as those with Re(III) and Re(IV), the proton signals experience large shifts due to contact or pseudo-contact mechanisms, and the coupling between phosphorus and hydrogen is often absent. tandfonline.com Furthermore, the methylene protons of the ethyl groups can become inequivalent upon complexation, leading to more complex splitting patterns. tandfonline.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Selected Metal Complexes

| Compound/Fragment | Phenyl (C₆H₅) | Methylene (-CH₂) | Methyl (-CH₃) | Source(s) |

|---|---|---|---|---|

| Free Ligand | ||||

| This compound (in CDCl₃) | 7.45 - 7.25 (m) | 1.87 (dq) | 1.03 (dt) | guidechem.com |

| Complexes | ||||

| trans-PdMe₂(PEt₂Ph)₂ | 7.2-7.7 (m) | 1.8 (m) | 1.00 (quintet) | oup.com |

| [RhCl₂(NO)(PEt₂Ph)₂] | ~7.3-7.8 (m) | Not specified | Not specified | orientjchem.org |

| [Co(TPP)(depp)₂]⁺ | Not specified | 0.40 (m) | -0.38 (t) | ukzn.ac.za |

Note: Chemical shifts can vary based on solvent and experimental conditions. m = multiplet, dq = doublet of quartets, dt = doublet of triplets, t = triplet.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. acs.orglibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as for the methylene and methyl carbons of the ethyl groups. The carbon atoms directly bonded to phosphorus exhibit splitting due to ¹³C-³¹P coupling, which provides valuable structural information.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C (ipso) | 139.1 (d, ¹J(PC) = 13.9 Hz) |

| C (ortho) | 131.7 (d, ²J(PC) = 18.2 Hz) |

| C (meta) | 128.3 (d, ³J(PC) = 6.2 Hz) |

| C (para) | 128.2 |

| -CH₂- | 17.6 (d, ¹J(PC) = 14.5 Hz) |

| -CH₃ | 10.3 (d, ²J(PC) = 15.6 Hz) |

Data sourced from spectral databases and may vary. d = doublet, J = coupling constant.

Phosphorus-31 NMR (³¹P NMR) is arguably the most direct method for studying phosphine (B1218219) ligands and their complexes. guidechem.comnih.gov The ³¹P nucleus has a 100% natural abundance and a large chemical shift range, making it highly sensitive to its chemical environment. guidechem.com The ³¹P NMR spectrum of free this compound typically shows a single resonance.

Upon coordination to a metal, the chemical shift of the phosphorus nucleus (δ³¹P) undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). researchgate.net The magnitude and sign of this shift provide information about the nature of the metal-phosphorus bond, the coordination number, and the geometry of the complex. For example, the coordination shift can be influenced by factors such as the σ-donor and π-acceptor properties of the phosphine ligand and the electronic properties of the metal center. In complexes containing multiple phosphine ligands, ³¹P-³¹P coupling can be observed, providing further insight into the structure and stereochemistry.

Table 3: ³¹P NMR Chemical Shifts (δ, ppm) for this compound and Selected Complexes

| Compound | Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | Source(s) |

|---|---|---|---|

| This compound (free ligand) | -15.2 | N/A | ukzn.ac.za |

| [Co(TPP)(depp)₂]⁺ | 15.6 | +30.8 | ukzn.ac.za |

| [RhCl₂(NO)(PEt₂Ph)₂] | ~30-40 (estimated) | ~45-55 | orientjchem.org |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary with solvent and counter-ion.

¹³C NMR Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ereztech.comorganicchemistrydata.org These methods are complementary and provide a characteristic fingerprint for a compound. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the phenyl ring (C-H and C=C stretching) and the ethyl groups (C-H stretching, bending).

In metal complexes of this compound, new vibrational bands associated with the metal-phosphorus bond (νM-P) typically appear in the far-IR region of the spectrum. The positions of other ligand-based vibrations can also shift upon coordination. For instance, in nitrosyl complexes like [RhCl₂(NO)(PEt₂Ph)₂], the characteristic bands of the this compound ligand are observed alongside the strong N-O stretching vibration. orientjchem.org Analysis of the ν(M-X) (where X is a halide) and ν(M-P) stretching frequencies can provide information about the geometry of the complex, such as distinguishing between cis and trans isomers. researchgate.net

Table 4: Selected IR Absorption Bands (cm⁻¹) for this compound and a Representative Complex

| Functional Group/Vibration | This compound (Neat) | [RhCl₂(NO)(PEt₂Ph)₂] | Assignment | Source(s) |

|---|---|---|---|---|

| Phenyl C-H Stretch | ~3050 | ~3060 | Aromatic C-H stretch | orientjchem.orgnih.gov |

| Ethyl C-H Stretch | ~2960, 2925, 2870 | ~2950, 2860 | Aliphatic C-H stretch | orientjchem.orgnih.gov |

| Phenyl C=C Stretch | ~1585, 1480, 1435 | ~1580, 1440 | Aromatic ring skeletal vibrations | orientjchem.orgnih.gov |

| Metal-Chlorine Stretch | N/A | ~324-340 | ν(Rh-Cl) | orientjchem.org |

Note: Frequencies are approximate and can vary based on the physical state (neat, KBr, solution) and the specific complex.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgpurdue.edu The spectrum of this compound itself is generally not a primary focus, as its significant absorptions (π→π* transitions of the phenyl ring) occur in the ultraviolet region.

The utility of UV-Vis spectroscopy becomes much more pronounced in the study of its metal complexes. The formation of a coordination compound often gives rise to new, lower-energy electronic transitions, which can extend into the visible region of the spectrum, making the complexes colored. These new absorptions are typically charge-transfer (CT) bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. For example, rhodium nitrosyl complexes containing this compound exhibit very intense bands around 340-350 nm, which are assigned as charge-transfer transitions rather than d-d transitions. orientjchem.org The study of indium arsenide nanoclusters stabilized by this compound also utilized UV-Vis spectroscopy to monitor the formation and electronic properties of the clusters, observing characteristic absorption features. acs.org Similarly, gold nanoclusters ligated with this compound show distinct optical absorption spectra related to their superatomic electronic structure. researchgate.net

Table 5: UV-Vis Absorption Data for this compound Complexes

| Compound | λₘₐₓ (nm) | Type of Transition | Source(s) |

|---|---|---|---|

| [RhX₂(NO)(PEt₂Ph)₂] (X=Cl, Br) | ~340-350 | Charge Transfer | orientjchem.org |

| InAs Nanocluster (with DEPP) | 425, 460 | Cluster-based | acs.org |

| [Pd₂Au₁₇(depp)₁₀Cl₇] | ~450, ~650, ~800 | Superatomic MO transitions | researchgate.net |

Note: λₘₐₓ values are dependent on the solvent and the specific nature of the metallic species.